5-(4-chlorophenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-(4-CHLOROPHENYL)-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a chlorophenyl group, a methyl group, and a sulfanylidene group.
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Thorpe-Ziegler reaction, where 4-amino-2-(methyl-sulfanyl)thiazole-5-carboxamides are synthesized using dipotassium cyanodithioimidocarbonate and 2-chloroacetamides . The intermediates are then subjected to I2-catalyzed dehydrogenative condensation with benzaldehydes in DMSO at 120°C to yield the desired thiazolopyrimidinones .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. As a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage during cell replication . This results in the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar compounds to 5-(4-CHLOROPHENYL)-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other thiazolopyrimidine derivatives such as:
3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one: Known for its anticancer activity.
2-amino-5-arylthiazolo[4,5-d]pyrimidin-7-one: Investigated for its potential as a phosphatidylinositol 3-kinase inhibitor.
7-chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one: Evaluated for its cytotoxic activity against cancer cell lines.
Properties
Molecular Formula |
C12H8ClN3OS2 |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H8ClN3OS2/c1-16-10-8(19-12(16)18)11(17)15-9(14-10)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,14,15,17) |
InChI Key |
SSYLKRXTOWMCRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC(=N2)C3=CC=C(C=C3)Cl)SC1=S |
Origin of Product |
United States |
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